Ethyl 4-amino-3-chlorobenzoate
Overview
Description
Ethyl 4-amino-3-chlorobenzoate is a chemical compound with the molecular formula C9H10ClNO21. It is an ester with electron-withdrawing substituents2.
Synthesis Analysis
The synthesis of Ethyl 4-amino-3-chlorobenzoate involves several steps. For instance, one method involves the reduction of Ethyl 4-bromobenzoate with potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) at 0°C to yield aldehydes2. Another method involves the reaction of ethyl 4-bromobenzoate and substituted benzyl chloride with zinc dust and a Pd catalyst3.Molecular Structure Analysis
The molecular structure of Ethyl 4-amino-3-chlorobenzoate can be analyzed using various spectroscopic techniques. The FT-IR and FT-Raman spectra of the compound in the solid phase have been recorded. The fundamental vibrational wavenumbers, intensities of vibrational bands, and the optimized geometrical parameters of the compound have been evaluated using DFT (B3LYP) method with 6-311++G (d,p) basis set4.Chemical Reactions Analysis
Ethyl 4-amino-3-chlorobenzoate can undergo various chemical reactions. For instance, it can react with potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) at 0°C to yield aldehydes2.Physical And Chemical Properties Analysis
Ethyl 4-amino-3-chlorobenzoate has a molecular weight of 199.63 g/mol6. It has a topological polar surface area of 52.3 Ų7. Its exact mass and monoisotopic mass are 199.0400063 g/mol7.Scientific Research Applications
Solubility and Thermodynamic Properties
Ethyl 4-amino-3-chlorobenzoate's chemical properties, such as solubility in various organic solvents and its thermodynamic behavior, are essential for optimizing its purification process. A study by Li et al. (2017) discusses the solubility of a related compound, 2-amino-4-chlorobenzoic acid, in multiple solvents, which is crucial for understanding the behavior of similar compounds like Ethyl 4-amino-3-chlorobenzoate in various environments (Li et al., 2017).
Synthesis of Medicinal Compounds
Ethyl 4-amino-3-chlorobenzoate is a key intermediate in synthesizing various pharmaceutical compounds. For example, Guohua (2013) details the synthesis of Dabigatran Etexilate, where a related compound, 4-Methylamino-3-nitrobenzoic acid, is used as a starting material. This process underlines the significance of such chemicals in medicinal chemistry (Guohua, 2013).
Potential Anticancer Applications
Compounds related to Ethyl 4-amino-3-chlorobenzoate have been explored for their anticancer properties. Temple et al. (1983) discuss the synthesis of pyridooxazines and pyridothiazines from similar compounds, assessing their effects on L1210 cells and P388 leukemia, indicating potential applications in cancer treatment (Temple et al., 1983).
Organic Synthesis
The compound also plays a role in the synthesis of various organic molecules. Dong-zhi (2005) illustrates the synthesisof N-(6-chloro-4-methylthio-1-oxo-isochroman-5-yl)-trifluoroacetamide, starting from 3-amino-4-chlorobenzoic acid, which is structurally related to Ethyl 4-amino-3-chlorobenzoate. This study showcases the use of these compounds in complex organic synthesis processes (Liu Dong-zhi, 2005).
Nonlinear Optical Materials
Ethyl 4-amino-3-chlorobenzoate derivatives have applications in the field of optoelectronics. Babu et al. (2017) synthesized a compound (2-Amino 4-methylpyridinium 3-chlorobenzoate) and explored its potential as a nonlinear optical material, which is crucial for optoelectronic device applications (Babu et al., 2017).
Biocatalytic Resolution of Isomers
Ethyl 4-amino-3-chlorobenzoate is also relevant in the biocatalytic resolution of isomers. Topgi et al. (1999) demonstrated the use of penicillin acylase to resolve enantiomers of a related compound, ethyl 3-amino-4-pentynoate, which is used in synthesizing anti-platelet agents. This indicates the potential of Ethyl 4-amino-3-chlorobenzoate in similar biocatalytic processes (Topgi et al., 1999).
Safety And Hazards
Ethyl 4-amino-3-chlorobenzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction8. It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes9.
Future Directions
While specific future directions for Ethyl 4-amino-3-chlorobenzoate are not mentioned in the search results, the compound’s potential applications in the field of local anesthetics suggest that future research could focus on optimizing its synthesis, improving its safety profile, and exploring its mechanism of action5.
properties
IUPAC Name |
ethyl 4-amino-3-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDTVONVIRHHBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363937 | |
Record name | ethyl 4-amino-3-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-3-chlorobenzoate | |
CAS RN |
82765-44-4 | |
Record name | ethyl 4-amino-3-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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